
Ppack trifluoroacetate
Overview
Description
Phenyl trifluoroacetate (CAS 500-73-2), also known as trifluoroacetic acid phenyl ester, is an organofluorine compound with the molecular formula C₈H₅F₃O₂. It is characterized by a boiling point of 146–147°C and a melting point of -8.5°C . This ester is widely used as a laboratory reagent in organic synthesis, particularly for introducing trifluoroacetyl groups into target molecules. Its synthesis is documented in methods involving trifluoroacetylation of phenol derivatives, as referenced in The Journal of Organic Chemistry and Synthesis . Phenyl trifluoroacetate’s stability and reactivity make it valuable in constructing complex organic frameworks, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PPACK (trifluoroacetate salt) involves the coupling of D-phenylalanyl, prolyl, and arginyl residues with a chloromethyl ketone group. The reaction conditions typically include the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The final product is obtained as a crystalline solid with a purity of ≥95% .
Industrial Production Methods: Industrial production of PPACK (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability over extended periods .
Chemical Reactions Analysis
Types of Reactions: PPACK (trifluoroacetate salt) primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in peptide coupling reactions, given its peptide nature .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Peptide Coupling Reactions: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents like N-hydroxysuccinimide are used under mild conditions.
Major Products: The major products formed from these reactions include substituted derivatives of PPACK and extended peptide chains when involved in peptide coupling reactions .
Scientific Research Applications
Biochemical Research
Inhibition of Kallikreins:
PPACK trifluoroacetate is primarily utilized as an inhibitor of kallikrein enzymes, which play critical roles in the regulation of blood pressure, inflammation, and pain. The inhibition of these enzymes can help in understanding their roles in various diseases, including cardiovascular disorders and cancer.
- Mechanism of Action: PPACK binds irreversibly to the active site of kallikreins, effectively blocking their enzymatic activity. This property is crucial for studying the physiological and pathological roles of these enzymes in vivo.
Anticoagulant Studies
PPACK has been employed as an anticoagulant in various experimental setups. Research indicates that it can inhibit thrombin-mediated fibrin deposition, which is vital for understanding blood coagulation processes.
- Case Study Example: In a study examining angiogenesis and proinflammatory processes, PPACK was used at a concentration of 100 μM to observe its effects on thrombin activity and subsequent fibrin formation .
Glycine Receptor Modulation
Recent findings suggest that trifluoroacetate acts as an allosteric modulator at glycine receptors, enhancing currents elicited by low concentrations of glycine. This application is significant for neuropharmacology as it provides insights into how anesthetics may affect neurotransmitter systems.
- Study Findings: Trifluoroacetate demonstrated greater specificity than other known modulators at glycine receptors, impacting the understanding of anesthetic mechanisms and potential side effects related to trifluoroacetate contamination in peptide preparations .
Peptide Synthesis and Purification
This compound is also relevant in peptide synthesis, particularly during high-performance liquid chromatography (HPLC) purification steps. It enhances the hydrophobicity of peptides through ion pairing, facilitating their separation.
- Purification Process: The addition of trifluoroacetic acid during HPLC increases the interaction between peptides and the stationary phase, allowing for effective purification . However, careful consideration must be given to the removal of residual trifluoroacetate from purified peptides due to its potential biological activity.
Environmental Toxicology
Research has explored the toxicity of trifluoroacetate to aquatic organisms, contributing to environmental science discussions about perfluorinated compounds.
- Toxicity Studies: Investigations into the effects of trifluoroacetate on macrophytes have highlighted its potential ecological impact, emphasizing the need for further studies on its environmental fate and effects .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Biochemical Research | Inhibition of kallikreins | Specific irreversible inhibitor; crucial for disease studies |
Anticoagulant Studies | Inhibition of thrombin-mediated fibrin deposition | Used at 100 μM concentration; impacts angiogenesis |
Glycine Receptor Modulation | Allosteric modulation at glycine receptors | Enhanced currents; significant for neuropharmacology |
Peptide Synthesis | Enhances hydrophobicity during HPLC purification | Requires ion replacement step post-purification |
Environmental Toxicology | Toxicity assessments on aquatic organisms | Highlights ecological risks associated with trifluoroacetate |
Mechanism of Action
PPACK (trifluoroacetate salt) exerts its effects by binding irreversibly to the active site of thrombin. This binding inhibits thrombin-mediated platelet activation and subsequent fibrin deposition . The molecular target of PPACK is the serine protease thrombin, and the pathway involved includes the inhibition of thrombin’s enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin .
Comparison with Similar Compounds
Comparison with Similar Trifluoroacetate Compounds
Potassium Trifluoroacetate (CAS 2923-16-2)
- Chemical Profile: A water-soluble salt (C₂F₃KO₂) with a pKa of 2.4, acting as a strong proton donor and nucleophile .
- Applications : Used in peptide synthesis, catalyst preparation, and surfactant production. Unlike phenyl trifluoroacetate, it participates in salt formation reactions due to its ionic nature .
- Key Difference : While phenyl trifluoroacetate is an ester suited for electrophilic substitutions, potassium trifluoroacetate serves as a counterion in polar reactions, enhancing solubility in aqueous systems.
Ethyl Trifluoroacetate
- Applications : A critical intermediate in pharmaceuticals and agrochemicals, valued for its fluorinating properties .
- Reactivity : Similar to phenyl trifluoroacetate in ester hydrolysis but differs in volatility and solvent compatibility. Ethyl derivatives are often preferred in large-scale industrial syntheses due to lower steric hindrance.
PMX 205 Trifluoroacetate
- Bioactivity : A bioactive compound acting as a potent C5a receptor antagonist .
- Functional Role: The trifluoroacetate group enhances solubility and stability in physiological matrices, contrasting with phenyl trifluoroacetate’s role in non-biological synthetic pathways.
Coordination Complexes: Co(phen)₃₂·5H₂O
- Structure : A cobalt(II) complex with phenanthroline and trifluoroacetate ligands, studied for its electrochemical properties .
- Electrochemical Behavior: Trifluoroacetate ligands exhibit stronger electron-withdrawing effects compared to acetate, lowering reduction potentials by 0.3–0.6 V in palladium complexes . This property is leveraged in materials science for tuning redox activity.
Biological Activity
Ppack trifluoroacetate (PPACK) is a synthetic peptide derivative recognized primarily for its potent antithrombotic properties. This compound acts as an irreversible inhibitor of thrombin, a crucial enzyme in the coagulation cascade, and is utilized extensively in both biochemical research and therapeutic applications related to thrombosis and hemostasis. This article explores the biological activity of PPACK, including its mechanism of action, in vitro and in vivo studies, and comparisons with other anticoagulants.
PPACK functions by irreversibly binding to the active site of thrombin, inhibiting its ability to convert fibrinogen into fibrin. This inhibition prevents platelet activation and subsequent clot formation, making PPACK a valuable tool for studying platelet activation pathways and developing antithrombotic therapies. The trifluoroacetate moiety enhances the compound's stability and solubility in biological systems, which is critical for its efficacy in various experimental settings.
In Vitro Studies
In vitro studies have demonstrated PPACK's effectiveness in inhibiting thrombin-mediated platelet aggregation. Researchers typically assess its inhibitory effects by measuring parameters such as:
- Clotting time : Prolonged clotting times indicate effective inhibition of thrombin.
- Platelet aggregation : Reduced aggregation in the presence of PPACK suggests successful inhibition.
- Fibrin deposition : Decreased fibrin formation is another indicator of PPACK's activity.
These studies often utilize platelet-rich plasma or endothelial cell cultures to investigate PPACK's impact on thrombin-mediated processes.
In Vivo Studies
Animal models, such as mice or rats, are employed to evaluate the anticoagulant properties of PPACK. Key observations include:
Comparative Analysis with Other Anticoagulants
PPACK's unique mechanism distinguishes it from other anticoagulants. The following table summarizes key characteristics of various thrombin inhibitors:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
PPACK | Irreversible thrombin inhibitor | Selective for thrombin; enhances stability with trifluoroacetate |
Hirudin | Direct thrombin inhibitor | Naturally occurring peptide from leeches |
Argatroban | Selective direct thrombin inhibitor | Synthetic small molecule; used in heparin-induced thrombocytopenia |
Bivalirudin | Direct thrombin inhibitor | Bivalent; binds to both active site and exosite of thrombin |
Fondaparinux | Factor Xa inhibitor | Synthetic pentasaccharide; indirect effect on thrombin |
Rivaroxaban | Factor Xa inhibitor | Oral anticoagulant; widely used for stroke prevention |
PPACK's irreversible binding capability provides a prolonged inhibitory effect compared to reversible inhibitors, making it particularly useful in research settings where sustained inhibition is desired.
Case Studies and Research Findings
Research has highlighted various applications of PPACK beyond basic anticoagulation studies. Some notable findings include:
- Thrombosis Models : In animal models of thrombosis, PPACK demonstrated significant reductions in thrombus size and improved outcomes in conditions associated with excessive clotting.
- Inflammation Studies : Investigations into the role of thrombin in inflammation have shown that PPACK can modulate inflammatory responses by inhibiting platelet activation.
- Angiogenesis Research : Studies have suggested that PPACK may influence angiogenesis through its effects on endothelial cells, providing insights into vascular biology .
Q & A
Basic Research Questions
Q. What are the standard in vitro methodologies to assess thrombin inhibition by PPACK trifluoroacetate?
this compound’s thrombin-inhibiting efficacy is typically evaluated using chromogenic substrates (e.g., para-nitroaniline-based assays). These substrates release a colorimetric signal upon cleavage by thrombin, which is quantified spectrophotometrically. Controls should include unmodified PPACK and reference inhibitors like heparin to establish baseline activity. Dose-response curves are critical to determine IC50 values and validate specificity .
Q. How should researchers handle purity and stability concerns in this compound formulations?
- Purity verification : Use amino acid analysis (AAA) or high-performance liquid chromatography (HPLC) to confirm peptide content, as trifluoroacetate salts may contribute to total mass. Refer to lot-specific Certificates of Analysis (COA) for batch-specific purity (>98%) and stability data .
- Storage : Lyophilized this compound should be stored at -20°C in aliquots to prevent freeze-thaw degradation. Reconstitute in sterile, pH-adjusted buffers (e.g., PBS) to avoid aggregation .
Q. What analytical techniques detect residual trifluoroacetate (TFA) in PPACK formulations?
Ion chromatography (IC) with suppressed conductivity detection is recommended for quantifying TFA. The limit of detection (LOD) is 0.2 ppb, with quantification possible at 0.5 ppb. For complex matrices, use deconvolution methods (e.g., CH3/CF3 signal separation) to distinguish TFA from interfering carboxylates .
Advanced Research Questions
Q. How can contradictions in this compound’s inhibitory efficacy across thrombosis models be resolved?
Systematic analysis should consider:
- Model specificity : Compare results in acute arterial thrombosis (e.g., photochemical injury models) vs. venous models, as PPACK nanoparticles show superior efficacy in arterial systems due to localized thrombin saturation .
- Dosage calibration : Normalize doses to thrombin concentration at injury sites using 19F magnetic resonance spectroscopy (MRS) to track nanoparticle retention .
- Control variables : Include PAR-1 antagonists (e.g., in endothelial cell studies) to isolate thrombin-specific effects from receptor-mediated pathways .
Q. What experimental designs optimize this compound nanoparticles for sustained local activity without systemic anticoagulation?
- Surface functionalization : Covalently conjugate PPACK to perfluorocarbon nanoparticles to enhance valency and thrombin-binding avidity .
- Pharmacokinetic profiling : Measure activated partial thromboplastin time (APTT) at 20-minute intervals post-injection to monitor systemic clearance. Nanoparticles should maintain local efficacy (via 19F MRI) while APTT normalizes within 20 minutes .
Q. How can researchers integrate multi-omics data to elucidate this compound’s off-target effects?
- Proteomic profiling : Use mass spectrometry to identify non-thrombin targets (e.g., PAR-4 or somatostatin receptors) in tissues exposed to this compound .
- Transcriptomic analysis : Compare chemokine expression (e.g., IL-8, MCP-1) in thrombin-treated cells with/without PPACK to assess downstream signaling modulation .
Q. Methodological Best Practices
Q. How should researchers validate this compound’s role in thrombin-dependent vs. thrombin-independent pathways?
- Dual inhibition assays : Combine this compound with MEK inhibitors (e.g., U0126) to dissect thrombin’s enzymatic activity from MAPK pathway crosstalk .
- Knockout models : Use thrombin-deficient (e.g., F2 knockout) murine models to confirm on-target effects in thrombosis studies .
Q. What statistical frameworks are robust for analyzing dose-response heterogeneity in this compound studies?
Apply mixed-effects models to account for batch-to-batch variability in nanoparticle synthesis. Use ANOVA with post-hoc Tukey tests to compare efficacy across treatment groups (e.g., PPACK vs. heparin) .
Properties
IUPAC Name |
(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN6O3.C2HF3O2/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;3-2(4,5)1(6)7/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);(H,6,7)/t15-,16+,17+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMMUTOLGAPIGO-LPZNKSAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClF3N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157379-44-7 | |
Record name | Ppack trifluoroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157379447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PPACK TRIFLUOROACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6P87Q3S82 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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